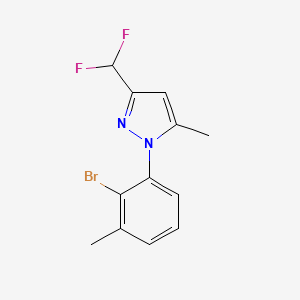
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole, also known as BMK-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have various biochemical and physiological effects. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce oxidative stress, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its potential therapeutic applications in various fields of medicine. Another advantage is its relatively simple synthesis method. However, one limitation of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its limited availability and high cost. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole research include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic applications. Other future directions include the development of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole analogs with improved efficacy and safety profiles, and the exploration of its potential applications in other fields of medicine.
Synthesis Methods
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole can be synthesized through a multistep process starting from 2-bromo-3-methylbenzoic acid. The synthesis involves the conversion of the acid to an acid chloride, followed by the reaction with 3,3-difluoro-1,2-dimethyl-1-butene to form the corresponding ester. The ester is then subjected to a pyrazole-forming reaction to yield 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole.
Scientific Research Applications
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-(2-bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-4-3-5-10(11(7)13)17-8(2)6-9(16-17)12(14)15/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAUAUTMSBQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


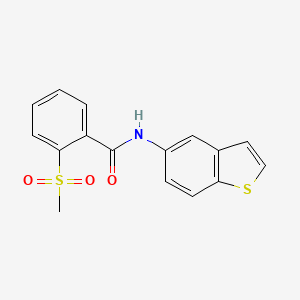
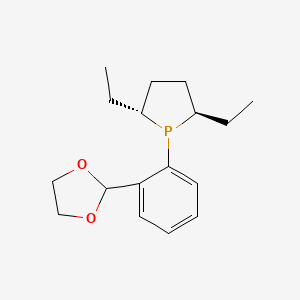
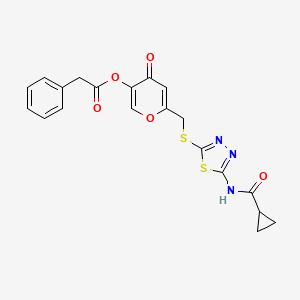
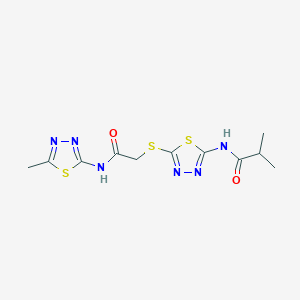
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)
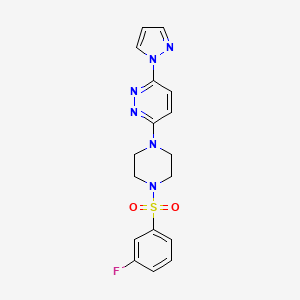
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
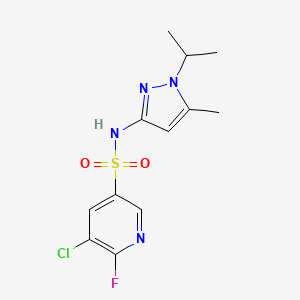

![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
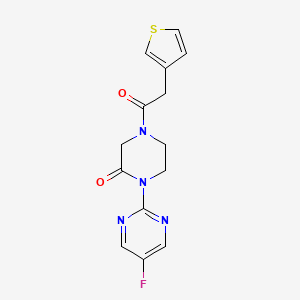

![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)